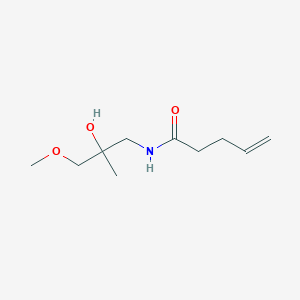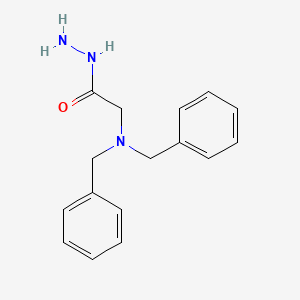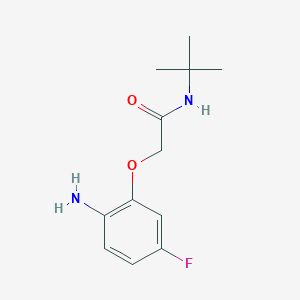
2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide is a chemical compound with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of 2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide consists of a fluorophenoxy group attached to an amino group and a tert-butylacetamide group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide is a powder at room temperature . It has a molecular weight of 240.27 .Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Pharmacokinetics
Contributions of Arylacetamide Deacetylase and Carboxylesterase 2 to Flutamide Hydrolysis in Human Liver : This study highlights the metabolic pathways of Flutamide, an antiandrogen drug, emphasizing the role of Arylacetamide Deacetylase (AADAC) and Carboxylesterase (CES) 2 in its hydrolysis. It provides insight into the enzymes responsible for metabolizing drugs within the human liver and gastrointestinal tract, which can inform the development of compounds with improved pharmacokinetic profiles (Kobayashi et al., 2012).
Antimalarial Drug Development
Synthesis, Antimalarial Activity, and Preclinical Pharmacology of Analogues of Amodiaquine : This research outlines the creation of novel analogues of Amodiaquine by modifying the 4-aminophenol "metabolic alert" to reduce toxicity and enhance antimalarial efficacy. Such studies are crucial for the development of safer and more effective antimalarial drugs, showcasing the potential application of similar compounds in disease treatment (O’Neill et al., 2009).
Chemoselective Acetylation for Antimalarial Drug Synthesis
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase : This study investigates the chemoselective monoacetylation of the amino group of 2-aminophenol, a key step in synthesizing antimalarial drugs. It highlights the optimization of reaction conditions to improve the efficiency of drug synthesis, relevant for producing compounds with antimalarial properties (Magadum & Yadav, 2018).
Antioxidant Properties for Neuroprotection
Development of a Neuroprotective Antioxidant by a Mix-and-Match Strategy : This research showcases the development of TRS1, a compound designed for antioxidant-based neuroprotection. The study emphasizes the importance of radical scavenger moieties in designing bioactive molecules for treating neurodegenerative conditions, suggesting a potential application area for similar chemical compounds (Kenche et al., 2013).
Antitubercular Agents
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Antitubercular Agents : This study focuses on the design and synthesis of novel derivatives for combating tuberculosis, demonstrating the potency of these compounds against M. tuberculosis. It underscores the ongoing search for effective and affordable antitubercular agents, highlighting the versatility of similar chemical structures in addressing global health challenges (Ang et al., 2012).
Zukünftige Richtungen
The future directions for research on 2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide could include further exploration of its synthesis, reactions, and potential applications in various fields. As it is used in proteomics research applications , it could be interesting to explore its interactions with different proteins or its potential use in drug development.
Eigenschaften
IUPAC Name |
2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)15-11(16)7-17-10-6-8(13)4-5-9(10)14/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMZUXQGWOVQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=CC(=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

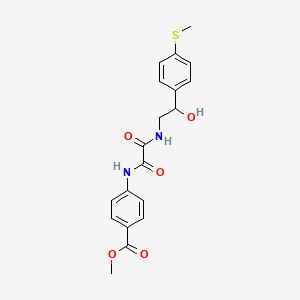
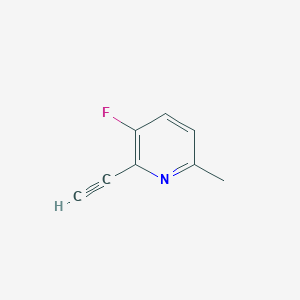
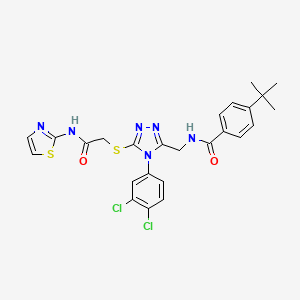
![[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2682094.png)
![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B2682099.png)
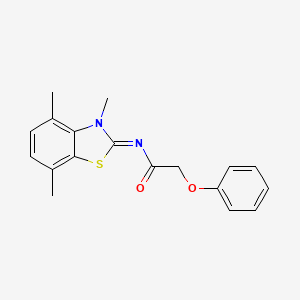
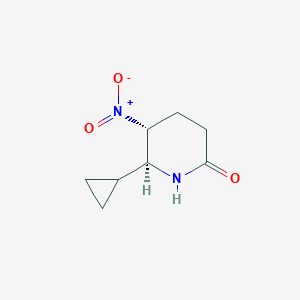
![2-[4-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2682103.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2682105.png)
